molecular formula C13H11FN2O2 B11785375 2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B11785375
M. Wt: 246.24 g/mol
InChI Key: XMSKXOCRYFXOBK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrano-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses . The compound may also interact with endoplasmic reticulum stress markers and apoptosis pathways, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11FN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17)

InChI Key

XMSKXOCRYFXOBK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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